2,6-Dimethylbenzenethiol

Catalog No.
S703132
CAS No.
118-72-9
M.F
C8H10S
M. Wt
138.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dimethylbenzenethiol

CAS Number

118-72-9

Product Name

2,6-Dimethylbenzenethiol

IUPAC Name

2,6-dimethylbenzenethiol

Molecular Formula

C8H10S

Molecular Weight

138.23 g/mol

InChI

InChI=1S/C8H10S/c1-6-4-3-5-7(2)8(6)9/h3-5,9H,1-2H3

InChI Key

QCLJODDRBGKIRW-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)S

Solubility

slightly soluble in water; soluble in fat

Canonical SMILES

CC1=C(C(=CC=C1)C)S

2,6-Dimethylbenzenethiol, also known as 2,6-dimethylthiophenol, is an organic compound characterized by a benzene ring substituted with two methyl groups at the 2- and 6-positions and a thiol (-SH) group at the 1-position. Its molecular formula is C₈H₁₀S, and it has a molecular weight of approximately 138.23 g/mol. The compound appears as a colorless to pale yellow liquid or solid at room temperature and possesses a characteristic pungent odor. The presence of methyl groups introduces steric hindrance, which influences its reactivity and coordination behavior in

Synthesis:

2,6-Dimethylbenzenethiol, also known as 2,6-dimethylthiophenol, is a thiol compound with the chemical formula C₈H₉S. While not extensively studied itself, it has been used as a precursor in the synthesis of other compounds of interest in scientific research. One example is the lead(II) complex (2,6-Me₂C₆H₃S)₂Pb, which was synthesized by reacting 2,6-dimethylbenzenethiol with lead(II) acetate [].

Material Properties:

  • Unpleasant odor: Thiols, including 2,6-dimethylbenzenethiol, are known for their characteristic strong, unpleasant odor [].
  • Air sensitivity: Thiols are susceptible to oxidation in the presence of air, which can lead to the formation of disulfides [].
  • Low boiling point: The presence of the thiol group typically contributes to a lower boiling point compared to similar-sized hydrocarbons [].
, primarily due to its thiol group. It can act as a nucleophile in substitution reactions and serves as a precursor for synthesizing various sulfur-containing compounds. Notably, it can be utilized in the formation of thioglycosides, where the 2,6-dimethylphenyl group acts as a robust aglycon to prevent undesirable reactions during synthesis.

The compound readily reacts with transition metal ions to form thiolate complexes. For example, it can form trigonal-bipyramidal complexes with rhenium, which highlights its coordination chemistry . Additionally, it has been shown to undergo sp³ C-H bond activation reactions in the presence of certain transition metal complexes, facilitating bond cleavage through a concerted mechanism.

While specific biological activity data for 2,6-dimethylbenzenethiol is limited, compounds containing thiol groups are often studied for their potential biological roles. Thiols can participate in redox reactions and may act as antioxidants. The unique structure of 2,6-dimethylbenzenethiol may influence its interactions with biological molecules, although further research is necessary to elucidate its specific biological effects.

Several methods exist for synthesizing 2,6-dimethylbenzenethiol:

  • Direct Thiolation: This method involves the reaction of 2,6-dimethylphenol with hydrogen sulfide or thiolating agents.
  • Electrophilic Substitution: Methylation of benzenethiol using methyl iodide in the presence of a base can yield 2,6-dimethylbenzenethiol.
  • Metal-Catalyzed Reactions: Transition metal catalysts can facilitate the formation of thiolate complexes from simpler sulfur-containing precursors.

These methods vary in complexity and yield depending on the specific conditions employed .

2,6-Dimethylbenzenethiol has several applications:

  • Chemical Biology: It is used in synthesizing thioglycosides and other sulfur-containing compounds that are valuable in studying carbohydrate-protein interactions.
  • Coordination Chemistry: Its ability to form stable complexes with transition metals makes it useful in catalysis and materials science.
  • Metal-Organic Frameworks: The steric properties of this compound allow it to serve as a building block for constructing porous materials used in gas storage and separation applications .

Interaction studies involving 2,6-dimethylbenzenethiol typically focus on its coordination with transition metals. For instance, studies have demonstrated its ability to form stable complexes with rhenium and ruthenium, which are significant for catalytic applications . The unique steric hindrance introduced by the methyl groups may influence the geometry and stability of these complexes.

Several compounds share structural similarities with 2,6-dimethylbenzenethiol. Below is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
BenzenethiolBenzene ring + single thiol groupSimple structure; lacks steric hindrance
3-MethylbenzenethiolMethyl group at the 3-positionLess steric hindrance compared to 2,6-dimethyl variant
4-MethylbenzenethiolMethyl group at the 4-positionDifferent reactivity due to para substitution
ThiophenolBenzene ring replaced by thiopheneContains sulfur in the ring; different properties

The unique positioning of the methyl groups in 2,6-dimethylbenzenethiol contributes to its distinct reactivity and coordination chemistry compared to these similar compounds .

Physical Description

colourless to yellow liquid with strong odou

XLogP3

2.8

Density

d254 1.04
1.044 (d20/4)

UNII

3A223G78P4

GHS Hazard Statements

Aggregated GHS information provided by 1444 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.93%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

118-72-9

Wikipedia

2,6-dimethylthiophenol

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

Benzenethiol, 2,6-dimethyl-: ACTIVE

Dates

Modify: 2023-08-15

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